molecular formula C9H8N2O2 B2460152 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one CAS No. 1711-94-0

5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one

Cat. No.: B2460152
CAS No.: 1711-94-0
M. Wt: 176.175
InChI Key: QSEALXFPOAYSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one (Molecular Formula: C9H8N2O2) is a high-purity chemical compound featuring the 1,3,4-oxadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This versatile building block is primarily utilized in academic and pharmaceutical research for the synthesis and development of novel therapeutic agents. The 1,3,4-oxadiazole core is recognized as a bioisostere for carboxylic acids, esters, and carboxamides, which influences the pharmacokinetic properties of resultant molecules and makes this compound a valuable precursor in designing pharmacologically active molecules . This compound serves as a key intermediate in exploratory research targeting severe diseases. Specific derivatives based on the 1,3,4-oxadiazol-2-one structure have been investigated as novel NLRP3 inflammasome inhibitors, presenting a potential pharmacological strategy for mitigating cardiac and metabolic complications in experimental models . Furthermore, the 1,3,4-oxadiazole scaffold is a prominent feature in numerous anticancer agents . Research has demonstrated that 2,5-disubstituted 1,3,4-oxadiazole analogues exhibit potent in vitro anticancer activities by targeting critical biological pathways, including the inhibition of enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . The benzyl substitution at the 5-position of the oxadiazole ring provides a strategic site for further chemical modification, allowing researchers to fine-tune biological activity and selectivity. This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is supplied with the explicit understanding that it will not be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers handling this compound should adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

5-benzyl-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9-11-10-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEALXFPOAYSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-94-0
Record name 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Another approach involves the use of acylhydrazides and subsequent cyclization under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl group and oxadiazole ring enable nucleophilic substitution under specific conditions:

Reactant/Conditions Product Application Source
Halogenated carboxylic acids2-[(5-{[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]methyl}-1,3,4-oxadiazol-2-yl)thio]acetamide (14a )Antibacterial/antifungal agent development
CS₂/KOH in ethanol (75–80°C)Potassium salts of thioamide derivativesPrecursors for sulfur-containing heterocycles

Key Findings :

  • Substitution at the oxygen atom of the hydroxy group is favored in reactions with hydrazine hydrate or thiocyanate salts .

  • Thioamide derivatives (e.g., 14a ) show enhanced antibacterial activity compared to parent compounds .

Cyclization Reactions

The oxadiazole ring participates in cyclization to form fused heterocyclic systems:

Reactant/Conditions Product Application Source
Chloramin-T in ethanol (reflux)3-[5-(2-Phenoxymethyl-benzoimidazol-1-ylmethyl)-oxadiazol-2-yl]quinolin-2-one (27 )Anticancer agents (GI₅₀ = 0.40–14.9 μM)
I₂/KI in ethanol5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine (24 )Antioxidant and antimicrobial lead compounds

Key Findings :

  • Cyclization with chloramin-T generates pyridazine-oxadiazole hybrids with potent anticancer activity (e.g., 27 inhibits MCF-7 cells at IC₅₀ = 1.85 μM) .

  • Iodine-mediated cyclization yields derivatives with improved pharmacokinetic profiles .

Ring-Opening Reactions

The oxadiazole ring undergoes controlled cleavage under acidic or basic conditions:

Reactant/Conditions Product Application Source
HCl (pH = 4)2-Benzyl-6-[(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy]pyridazin-3(2H)-oneAntiparasitic agents (Trypanosoma cruzi inhibition)
Hydrazine hydrate (room temp)2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide (4 )Intermediate for MAO-B inhibitors

Key Findings :

  • Acid hydrolysis produces thiadiazole derivatives with trypanocidal activity (IC₅₀ = 1.11 μM vs. Trypanosoma cruzi) .

  • Hydrazide intermediates (e.g., 4 ) serve as precursors for monoamine oxidase inhibitors .

Functional Group Modifications

The benzyl moiety undergoes selective transformations:

Reactant/Conditions Product Application Source
Aromatic aldehydes2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]-N′-(benzylidene)acetohydrazideAntitubercular agents (62.5 μg/mL efficacy)
DMF/Heat (65–70°C)2-{2-[(1-Benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetyl}hydrazine-1-carbodithioic acidAntioxidant agents (IC₅₀ = 15.15 μg/mL)

Key Findings :

  • Schiff base formation with aldehydes enhances antitubercular activity .

  • DMF-mediated coupling reactions yield dithioic acids with strong antioxidant properties .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of compounds containing the oxadiazole moiety. A significant investigation evaluated a series of 2,5-disubstituted 1,3,4-oxadiazoles for their anticancer activity against a panel of 60 cell lines as per the National Cancer Institute's protocols. Among these, compounds derived from 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one exhibited promising results. Specifically, one study reported that certain derivatives showed mean growth percentages of 66.23% and 46.61% in one-dose assays with GI50 values ranging from 1.41 to 15.8 μM .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been widely documented. For instance, a series of novel 2,5-disubstituted oxadiazole derivatives were synthesized and assessed for their antibacterial and antifungal activities. Compounds derived from this compound demonstrated significant activity against both gram-positive and gram-negative bacteria . The structure-activity relationship (SAR) studies indicated that modifications in the benzyl group could enhance antimicrobial potency.

Antioxidant Activity

Research has shown that oxadiazole derivatives possess antioxidant properties. A study synthesized several derivatives and evaluated their antioxidant activities using various assays such as DPPH and ABTS radical scavenging tests. Some compounds exhibited IC50 values comparable to standard antioxidants like ascorbic acid . The antioxidant potential is attributed to the presence of the oxadiazole ring which can stabilize free radicals.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been investigated. A recent study highlighted that certain synthesized compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases . The mechanism is thought to involve modulation of signaling pathways associated with inflammation.

Antitubercular Activity

Emerging research indicates that oxadiazole derivatives could serve as potential antitubercular agents. For example, some studies have focused on the docking studies of these compounds against Mycobacterium tuberculosis enzymes, revealing promising inhibitory actions . Compounds derived from this compound have shown effective binding affinity during these evaluations.

Summary Table of Biological Activities

Activity Description Key Findings
AnticancerEvaluated against various cancer cell linesGI50 values: 1.41–15.8 μM; significant growth inhibition observed
AntimicrobialTested against gram-positive and gram-negative bacteriaSignificant antibacterial activity noted; structure modifications enhance potency
AntioxidantAssessed using DPPH and ABTS assaysIC50 values comparable to standard antioxidants like ascorbic acid
Anti-inflammatoryInhibition of pro-inflammatory cytokinesSignificant reduction in cytokine levels observed
AntitubercularDocking studies against Mycobacterium tuberculosis enzymesPromising inhibitory action indicated through molecular docking studies

Mechanism of Action

The mechanism of action of 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes and interference with cell wall synthesis . In cancer cells, it can induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to the presence of the benzyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new drugs and materials .

Biological Activity

5-Benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is C9H8N2O2C_9H_8N_2O_2 with a molecular weight of 176.17 g/mol. The compound is part of the broader class of oxadiazoles known for their various biological activities.

Synthesis

The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. A common method includes the reaction of benzyl hydrazine with carbon disulfide in the presence of a base.

Biological Activities

Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Growth Inhibition: In a study evaluating several oxadiazole derivatives, compounds similar to this compound showed mean growth inhibition percentages ranging from 46.61% to 66.23% against specific cancer cell lines with GI50 values between 1.41–15.8 μM .

Antibacterial and Antifungal Activities:
The compound has also demonstrated antibacterial and antifungal properties. It acts by inhibiting bacterial enzymes and disrupting cell wall synthesis.

Mechanism of Action:
The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes.
  • DNA Binding: It can bind to DNA, potentially interfering with replication and transcription processes.

Study 1: Anticancer Evaluation

In a comparative study focusing on the anticancer effects of oxadiazole derivatives, this compound was shown to induce apoptosis in cancer cells through mechanisms involving increased p53 expression and caspase activation .

Study 2: Antimicrobial Activity

A series of derivatives were evaluated for their antimicrobial properties against various pathogens. The results indicated that compounds containing the oxadiazole moiety exhibited superior activity compared to traditional antibiotics .

Comparative Analysis

To better understand the efficacy of this compound relative to other oxadiazole derivatives, the following table summarizes key findings from recent studies:

CompoundActivity TypeCell Line/PathogenGI50/IC50 (μM)Reference
This compoundAnticancerMCF7 (Breast Cancer)1.41–15.8
Similar Oxadiazole DerivativeAntibacterialE. coli<10
Novel Oxadiazole HybridAntifungalCandida albicans0.5–5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-benzyl-2,3-dihydro-1,3,4-oxadiazol-2-one, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via cyclization of benzyl-substituted thiosemicarbazides under acidic or oxidative conditions. For example, refluxing with ethanol and potassium hydroxide followed by reaction with acyl chlorides is a common approach . Characterization typically involves 1H/13C NMR to confirm the oxadiazole ring formation and FTIR to verify carbonyl (C=O) and C-N stretching vibrations. Recrystallization using ethanol or ethyl acetate is recommended for purification .

Q. What safety protocols are critical when handling 1,3,4-oxadiazole derivatives like this compound?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential irritancy of intermediates (e.g., acyl chlorides). Avoid inhalation of fine powders; refer to safety data sheets (SDS) for flammability and reactivity hazards. For example, structurally similar oxadiazoles require precautions against skin/eye contact and proper waste disposal .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction resolves bond angles and dihedral angles of the oxadiazole ring and benzyl substituent .
  • Mass spectrometry (HRMS) confirms molecular weight, while TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) monitors reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying conditions?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst screening : Use NaH or K2CO3 to deprotonate intermediates and accelerate ring closure .
  • Reaction time : Extended reflux (e.g., 72 hours) improves yields in multi-step reactions involving cyanogen bromide or benzoyl chloride .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s biological activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -NO2, -Cl) to the benzyl ring to enhance antibacterial or anticancer activity, as seen in analogues like 5-chloro-1,3-benzoxazol-2(3H)-one .
  • Perform molecular docking to predict interactions with targets (e.g., DNA gyrase for antimicrobial activity) and validate via MIC assays .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodology :

  • Standardize assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO concentration ≤1%) .
  • SAR analysis : Compare substituent effects across analogues (e.g., triazole vs. thiadiazole hybrids) to identify activity trends .

Q. What strategies are effective in scaling up the synthesis without compromising purity?

  • Methodology :

  • Continuous flow chemistry : Reduces side reactions in large-scale cyclization steps.
  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for bulk purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.